molecular formula C6H7N5O B3081858 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 111375-22-5

3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3081858
CAS No.: 111375-22-5
M. Wt: 165.15 g/mol
InChI Key: KJZGPWZZKMXKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Future Directions

The future directions of research on 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine could involve further exploration of its potential as a CDK2 inhibitor . This could include more detailed studies on its mechanism of action, as well as investigations into its potential applications in cancer treatment .

Biochemical Analysis

Biochemical Properties

3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . It also promotes apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway . Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism . By inhibiting this pathway, the compound reduces cell viability and induces apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis . The compound also interacts with other proteins, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . The threshold dose for toxicity varies depending on the animal model and the duration of treatment . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall therapeutic effects of the compound . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilicity . It also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound accumulates in specific compartments, such as the nucleus, where it exerts its effects on CDK2 and other target proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound primarily localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize to other subcellular compartments, such as the cytoplasm, where it may interact with other proteins and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . Another approach includes the use of protection-group and N-alkylation reactions, followed by tandem borylation and Suzuki–Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve green synthesis techniques to minimize environmental impact. These methods often utilize catalytic processes and environmentally benign solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halogenated derivatives.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its methoxy group, which can influence its pharmacokinetic properties and enhance its biological activity. This modification can lead to improved selectivity and potency compared to other similar compounds .

Properties

IUPAC Name

3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-6-3-4(7)8-2-9-5(3)10-11-6/h2H,1H3,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZGPWZZKMXKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=NC=NC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111375-22-5
Record name 3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.